molecular formula C17H12FN3OS B6489570 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358679-59-0

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6489570
CAS No.: 1358679-59-0
M. Wt: 325.4 g/mol
InChI Key: VPVDCXGGQAPZAZ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a thiophen-2-yl group and at position 5 with a 4-fluorophenylmethyl moiety. The fluorine atom at the para position of the benzyl group enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-13-5-3-12(4-6-13)11-20-7-8-21-15(17(20)22)10-14(19-21)16-2-1-9-23-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDCXGGQAPZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant antimicrobial properties. In particular, studies have indicated that the incorporation of the thiophene and fluorophenyl groups enhances antibacterial activity against various strains of bacteria. For instance:

  • Case Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Properties

The pyrazolo[1,5-a]pyrazin scaffold has been explored for its potential as an anticancer agent. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is crucial for optimizing its pharmacological properties.

Structural FeatureEffect on Activity
Thiophene RingEnhances lipophilicity and cellular uptake
4-Fluorophenyl GroupModulates electronic properties for better binding to targets
Pyrazolo[1,5-a]pyrazin CoreProvides a scaffold for diverse substitutions that enhance activity

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrazin-4-one scaffold is highly versatile, with modifications at positions 2 and 5 significantly altering biological activity. Below is a comparative analysis of key analogues:

Compound Name Position 2 Substituent Position 5 Substituent Key Features Reference
Target Compound: 5-[(4-Fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Thiophen-2-yl 4-Fluorophenylmethyl - Thiophene enhances π-π interactions.
- Fluorine improves metabolic stability.
5-[(2-Fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 2-Fluorophenylmethyl - Reduced π-π stacking due to methyl group.
- Ortho-fluorine may increase steric hindrance.
2-(4-Fluorophenyl)-5-(prop-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (BB54815) 4-Fluorophenyl Prop-2-en-1-yl - Allyl group introduces hydrophobicity.
- Lower polarity may reduce solubility.
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-Methoxyphenyl 4-Fluorophenylmethyl - Methoxy group increases electron density.
- Potential for hydrogen bonding.
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 2-Fluorobenzyl + hydroxymethyl - Hydroxymethyl improves solubility.
- Dual fluorine atoms enhance stability.

Pharmacological Considerations

  • Metabolic Stability : Fluorine substitution at the para position (as in the target compound) is associated with longer half-lives compared to ortho-fluoro analogues (e.g., ) due to reduced susceptibility to cytochrome P450 oxidation .
  • Toxicity : Thiophene-containing compounds (e.g., the target compound) may require scrutiny for hepatotoxicity, as thiophene rings can form reactive metabolites .

Biological Activity

5-[(4-Fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound based on available literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Chemical Structure (Note: Replace with actual image if available)

This compound can be synthesized through various methods involving the reaction of substituted pyrazoles with thiophene derivatives. The synthetic pathways often focus on optimizing yield and purity while ensuring the bioactive properties are retained.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by targeting various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.3EGFR inhibition
Compound BMDA-MB-2318.7Aurora-A kinase inhibition
This compoundMCF-7TBDTBD

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. A study highlighted the ability of certain pyrazoles to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The specific pathways affected include NF-kB signaling and COX enzymes.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains. For example, a related study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing efficacy .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL
This compoundTBDTBD

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Breast Cancer : A series of pyrazole compounds were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced activity against resistant cell lines .
  • Anti-inflammatory Effects : Another investigation assessed the impact of pyrazole derivatives on inflammatory markers in animal models. The findings revealed that these compounds reduced inflammation markers significantly compared to control groups .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial potential against multiple pathogens showed that specific pyrazole derivatives could inhibit growth effectively, suggesting their utility in developing new antibiotics .

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